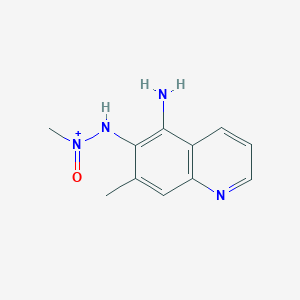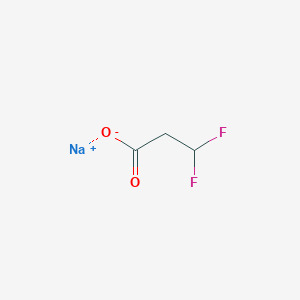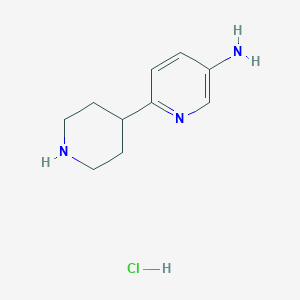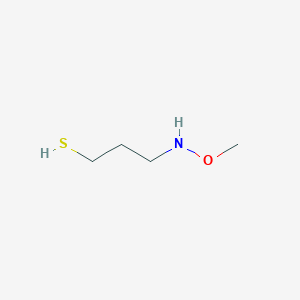
3-(Methoxyamino)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxyamino)propane-1-thiol is an organic compound with the molecular formula C₄H₁₁NOS It is a thiol derivative, characterized by the presence of a methoxyamino group attached to a propane-1-thiol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyamino)propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropropane-1-thiol} + \text{methoxyamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxyamino)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The methoxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the methoxyamino group under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiolate anion
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(Methoxyamino)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Utilized in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methoxyamino)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The methoxyamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-propanethiol
- 3-Mercaptopropylamine
- 3-(Methylthio)propane-1-amine
Comparison
3-(Methoxyamino)propane-1-thiol is unique due to the presence of both a methoxyamino group and a thiol group
Propiedades
Fórmula molecular |
C4H11NOS |
|---|---|
Peso molecular |
121.20 g/mol |
Nombre IUPAC |
3-(methoxyamino)propane-1-thiol |
InChI |
InChI=1S/C4H11NOS/c1-6-5-3-2-4-7/h5,7H,2-4H2,1H3 |
Clave InChI |
KZUUCUKZWABNKK-UHFFFAOYSA-N |
SMILES canónico |
CONCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




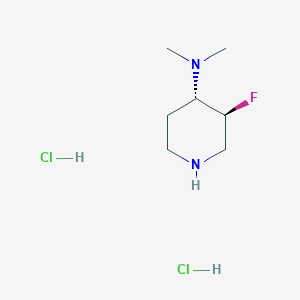
![2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12827158.png)
![(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide)](/img/structure/B12827168.png)
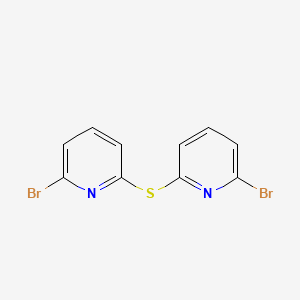
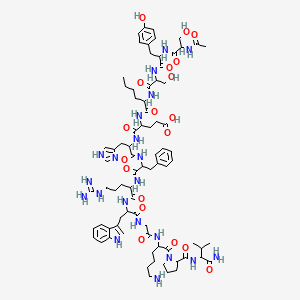
![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)
![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)
![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)
